1,2,4-Trifluoro-5-nitrobenzene

Catalog No.
S703795
CAS No.
2105-61-5
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trifluoro-5-nitrobenzene

CAS Number

2105-61-5

Product Name

1,2,4-Trifluoro-5-nitrobenzene

IUPAC Name

1,2,4-trifluoro-5-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

ROJNMGYMBLNTPK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]

1,2,4-Trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C₆H₂F₃NO₂, and it has a molecular weight of approximately 177.08 g/mol. The compound is notable for its low melting point of -11 °C and is typically found as a pale yellow liquid . The trifluoromethyl and nitro substituents contribute to its unique chemical properties, making it a versatile reagent in organic synthesis.

There is no current information available on the specific mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene in biological systems or its interaction with other compounds.

Due to the presence of the nitro group, 1,2,4-Trifluoro-5-nitrobenzene is likely to be:

  • A potential explosive [].
  • Toxic upon inhalation, ingestion, or skin contact [].
  • An irritant to the eyes, skin, and respiratory system [].

Research indicates that 1,2,4-trifluoro-5-nitrobenzene exhibits biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds related to 1,2,4-trifluoro-5-nitrobenzene possess antibacterial properties.
  • Antitumor Activity: Certain derivatives have been evaluated for their ability to inhibit cancer cell growth, although further studies are necessary to confirm these effects.

Several methods exist for synthesizing 1,2,4-trifluoro-5-nitrobenzene:

  • Fluorination of Nitrobenzene: Nitrobenzene can be subjected to fluorination using fluorinating agents such as potassium fluoride in the presence of a catalyst.
  • Nitration of Trifluorotoluene: Starting from trifluorotoluene, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into benzene rings using elemental fluorine or fluorine-containing reagents under controlled conditions.

1,2,4-Trifluoro-5-nitrobenzene has various applications in different fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Analytical Chemistry: The compound is utilized as a reagent for detecting and quantifying various substances due to its unique spectral properties.
  • Material Science: Its derivatives are explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 1,2,4-trifluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. Research has shown that:

  • Protein Binding: The compound may interact with proteins through non-covalent interactions, potentially affecting enzyme activity.
  • Cellular Uptake: Investigations into how this compound enters cells can provide insights into its biological effects and therapeutic potential.

Several compounds share structural similarities with 1,2,4-trifluoro-5-nitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,3-Difluoro-4-nitrobenzeneTwo fluorine atoms at positions 1 and 3Different substitution pattern affects reactivity
2,4-Difluoro-5-nitrobenzeneTwo fluorine atoms at positions 2 and 4Exhibits distinct biological activity
TrifluoromethylbenzeneOne trifluoromethyl groupLacks nitro group but shares similar reactivity

Uniqueness of 1,2,4-Trifluoro-5-nitrobenzene

The combination of three fluorine atoms and one nitro group on the benzene ring gives 1,2,4-trifluoro-5-nitrobenzene unique electronic properties that influence its reactivity and biological activity compared to similar compounds. Its specific arrangement allows for distinct pathways in

XLogP3

2.1

Boiling Point

194.5 °C

Melting Point

-11.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (82.61%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2105-61-5

Wikipedia

1,2,4-Trifluoro-5-nitrobenzene

Dates

Modify: 2023-08-15

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